molecular formula C14H22N2O4S B11024242 N-heptyl-4-methyl-3-nitrobenzenesulfonamide

N-heptyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B11024242
M. Wt: 314.40 g/mol
InChI Key: XEARXSANEXSMDP-UHFFFAOYSA-N
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Description

N-heptyl-4-methyl-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C14H22N2O4S It is characterized by the presence of a heptyl group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the heptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to alkylation with heptyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: N-heptyl-4-methyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-heptyl-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-heptyl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-heptyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

N-heptyl-4-methyl-3-nitrobenzenesulfonamide can be compared with other similar compounds such as:

    4-methyl-3-nitrobenzenesulfonamide: Lacks the heptyl group, resulting in different solubility and reactivity properties.

    N-heptyl-4-methylbenzenesulfonamide: Lacks the nitro group, affecting its potential biological activity.

    N-heptyl-3-nitrobenzenesulfonamide: The position of the nitro group is different, which can influence the compound’s reactivity and interactions.

The uniqueness of N-heptyl-4-methyl-3-nitrobenzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

N-heptyl-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H22N2O4S/c1-3-4-5-6-7-10-15-21(19,20)13-9-8-12(2)14(11-13)16(17)18/h8-9,11,15H,3-7,10H2,1-2H3

InChI Key

XEARXSANEXSMDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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